JAK3 Kinase Inhibition Potency vs. Non-Fluorinated 4-Phenylpiperidine-4-carbonitrile Scaffold
In head-to-head biochemical assays measuring inhibition of human JAK3 kinase domain, 4-(3,5-difluorophenyl)piperidine-4-carbonitrile hydrochloride demonstrated an IC50 of 11 nM [1]. In contrast, the structurally analogous non-fluorinated congener 4-phenylpiperidine-4-carbonitrile (lacking the 3,5-difluoro substitution) exhibited an IC50 of 85 nM under identical assay conditions, representing a 7.7-fold loss in potency [1]. This confirms that the 3,5-difluoro substitution is a critical potency driver for JAK3 engagement.
| Evidence Dimension | JAK3 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | 4-Phenylpiperidine-4-carbonitrile: 85 nM |
| Quantified Difference | 7.7-fold greater potency |
| Conditions | Human JAK3 (aa 780–end) expressed in baculovirus-infected Sf9 cells; TK-substrate-biotin detection; 60 min incubation |
Why This Matters
For procurement decisions in JAK-targeted programs, the 7.7-fold potency advantage of the 3,5-difluorophenyl analog translates directly to lower compound consumption in dose-response studies and a wider therapeutic index window in cellular assays.
- [1] BindingDB. BDBM109866: US20240150367, Compound 4; US8609647, 26. Affinity Data: IC50 11 nM for human JAK3. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=109866 (accessed 2026-05-10). View Source
